An In-depth Technical Guide to the Chemical Properties and Stability of 2-(Dimethylamino)acetamide
An In-depth Technical Guide to the Chemical Properties and Stability of 2-(Dimethylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability of 2-(Dimethylamino)acetamide. The information is intended to support research, development, and formulation activities involving this compound.
Core Chemical Properties
2-(Dimethylamino)acetamide is a primary amide with a tertiary amine functional group. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(dimethylamino)acetamide | [1] |
| CAS Number | 6318-44-1 | [1][2] |
| Molecular Formula | C4H10N2O | [1][2] |
| Molecular Weight | 102.14 g/mol | [1][2] |
| Appearance | Powder | |
| Boiling Point | 204.8 °C at 760 mmHg | |
| Density | 0.995 g/cm³ | |
| Melting Point | Not available | |
| Water Solubility | Not available | |
| pKa | Not available |
Chemical Stability and Reactivity
General Stability: Amides are generally stable under normal temperature and pressure.[3] However, they are susceptible to hydrolysis under both acidic and basic conditions.
Hydrolysis: Under acidic or basic conditions, 2-(Dimethylamino)acetamide can hydrolyze at the amide linkage to yield dimethylamine and acetic acid. The rate of hydrolysis is dependent on pH and temperature.[4]
Incompatibilities: This compound is expected to be incompatible with strong oxidizing agents.
Hazardous Decomposition Products: When heated to decomposition, 2-(Dimethylamino)acetamide may produce hazardous products including carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
Hazardous Polymerization: Hazardous polymerization is not expected to occur.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of 2-(Dimethylamino)acetamide from 2-Bromoacetamide and Dimethylamine
This protocol describes the synthesis of 2-(Dimethylamino)acetamide via the reaction of 2-bromoacetamide with dimethylamine.
Materials:
-
2-Bromoacetamide
-
2 M Dimethylamine in THF
-
Acetonitrile
-
Dichloromethane
-
Methanol
-
Carbonate resin
Procedure:
-
Dissolve 1 g (7.25 mmol) of 2-bromoacetamide in 10.35 mL of acetonitrile.
-
Add 12 mL (24.00 mmol) of 2 M dimethylamine in THF to the solution.
-
Stir the mixture under an inert argon atmosphere at room temperature for 48 hours.
-
Evaporate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in a 1:1 mixture of dichloromethane and methanol (50 mL).
-
Neutralize the solution by adding carbonate resin (2 equivalents) and gently shaking for 20 hours.
-
Filter the mixture to remove the resin.
-
Evaporate the filtrate to yield 2-(Dimethylamino)acetamide.
Determination of Density
This protocol outlines the general procedure for determining the density of a solid compound like 2-(Dimethylamino)acetamide using the water displacement method for irregular solids.[5]
Materials:
-
2-(Dimethylamino)acetamide powder
-
Analytical balance
-
Graduated cylinder
-
Water
Procedure:
-
Accurately weigh a sample of 2-(Dimethylamino)acetamide using an analytical balance and record the mass.
-
Fill a graduated cylinder with a known volume of water, ensuring the volume is sufficient to fully submerge the solid. Record the initial volume.
-
Carefully add the weighed 2-(Dimethylamino)acetamide to the graduated cylinder, ensuring no water is splashed out.
-
Gently agitate to remove any air bubbles.
-
Record the final volume of the water with the submerged solid.
-
Calculate the volume of the solid by subtracting the initial volume from the final volume.
-
Calculate the density using the formula: Density = Mass / Volume.
General Protocol for Stability Testing (Based on ICH Q1A Guidelines)
This protocol provides a general framework for assessing the stability of a substance like 2-(Dimethylamino)acetamide under various environmental conditions.[6]
Stress Testing (Forced Degradation):
-
Objective: To identify likely degradation products and establish the intrinsic stability of the molecule.
-
Conditions:
-
Acid/Base Hydrolysis: Expose the substance to a range of acidic and basic conditions at elevated temperatures.
-
Oxidation: Treat the substance with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: Subject the substance to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).[6]
-
Photostability: Expose the substance to light of specified intensity and duration as per ICH Q1B guidelines.
-
Accelerated and Long-Term Stability Testing:
-
Objective: To determine the re-test period or shelf life and recommended storage conditions.
-
Procedure:
-
Store samples of the substance in controlled environment chambers under the conditions specified in the ICH Q1A guideline (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH).[7]
-
Withdraw samples at predetermined time intervals.
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and any degradation products.
-
Evaluate physical properties (e.g., appearance, melting point) at each time point.
-
General Protocol for Determining Aqueous Solubility
This protocol describes a method for determining the equilibrium solubility of a compound in water.[8]
Materials:
-
2-(Dimethylamino)acetamide
-
Deionized water
-
Sealed vials
-
Mechanical shaker or rotator at a constant temperature
-
Centrifuge or syringe filters
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Prepare a saturated solution by adding an excess amount of 2-(Dimethylamino)acetamide to a known volume of water in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).[8]
-
After equilibration, allow the undissolved solid to settle. This can be aided by centrifugation.
-
Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. A syringe filter can be used for this purpose.
-
Quantify the concentration of dissolved 2-(Dimethylamino)acetamide in the supernatant using a suitable analytical technique.
-
Express the solubility in units such as mg/mL or mol/L.
General Protocol for pKa Determination by Potentiometric Titration
This protocol outlines a common method for determining the pKa of an amine.[9][10]
Materials:
-
2-(Dimethylamino)acetamide
-
Deionized water (or a water/co-solvent mixture if solubility is low)[10]
-
Standardized solution of a strong acid (e.g., HCl)
-
Standardized solution of a strong base (e.g., NaOH)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Dissolve a known amount of 2-(Dimethylamino)acetamide in a known volume of deionized water.
-
If necessary, adjust the initial pH to the acidic range with the strong acid.
-
Immerse the calibrated pH electrode in the stirred solution.
-
Gradually titrate the solution with the standardized strong base, adding it in small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Generate a titration curve by plotting the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.[9]
Visualizations
The following diagrams illustrate key processes related to 2-(Dimethylamino)acetamide.
Caption: Synthesis of 2-(Dimethylamino)acetamide.
Caption: Workflow for Chemical Stability Testing.
References
- 1. 2-(Dimethylamino)acetamide | C4H10N2O | CID 230116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. westliberty.edu [westliberty.edu]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- 5. chemhaven.org [chemhaven.org]
- 6. Acetamide, 2-(dimethylamino)-N,N-dimethyl- | C6H14N2O | CID 83590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. enamine.net [enamine.net]
